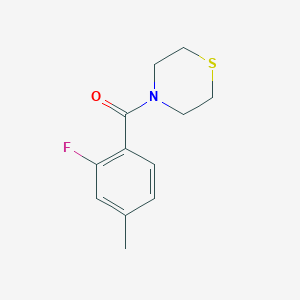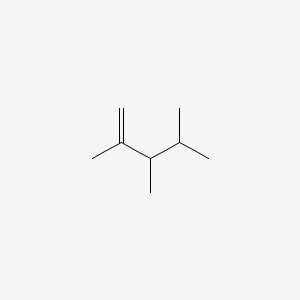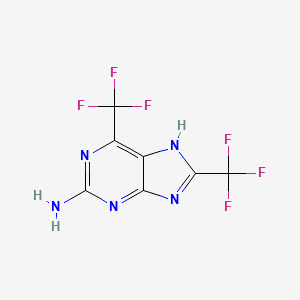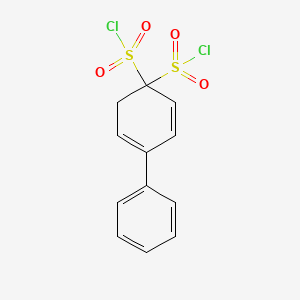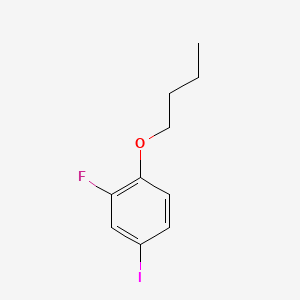![molecular formula C17H29NO9S B14754484 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate is a complex chemical entity that combines an azabicyclo structure with a hydroxy-phenyl-propanoate moiety, stabilized by sulfuric acid and existing in a dihydrate form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate typically involves multiple steps:
Formation of the Azabicyclo Structure: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the Hydroxy-Phenyl-Propanoate Moiety: This step involves esterification reactions where the hydroxy group of the phenyl-propanoate reacts with the azabicyclo structure.
Stabilization with Sulfuric Acid: The final compound is stabilized by the addition of sulfuric acid, which also helps in forming the dihydrate.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azabicyclo structure, potentially leading to the opening of the ring system.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Open-ring structures.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: The compound can bind to specific receptors, making it useful in studying receptor-ligand interactions.
Medicine
Drug Development:
Diagnostics: The compound can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It can interfere with metabolic pathways by inhibiting key enzymes or blocking receptor sites.
Effects: The compound can induce changes in cellular processes, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate: Without sulfuric acid and dihydrate.
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; hydrochloric acid: With hydrochloric acid instead of sulfuric acid.
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; anhydrous: Without the dihydrate form.
Uniqueness
Stability: The presence of sulfuric acid and dihydrate form provides enhanced stability.
Reactivity: The compound’s reactivity is influenced by the sulfuric acid, making it more suitable for certain reactions.
Biological Activity: The specific combination of functional groups gives it unique biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H29NO9S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate |
InChI |
InChI=1S/C17H23NO3.H2O4S.2H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t13?,14?,15?,16-;;;/m0.../s1 |
InChI Key |
AMTPGIHNMJWLEV-AHFYLWMVSA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


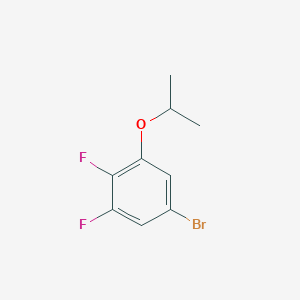
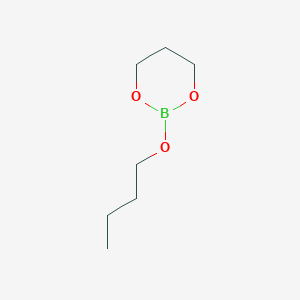
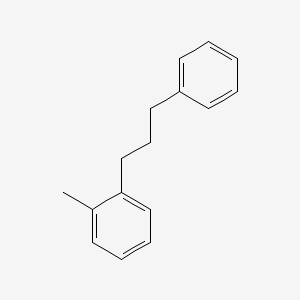
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
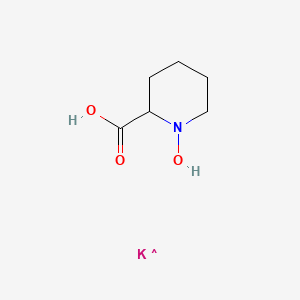
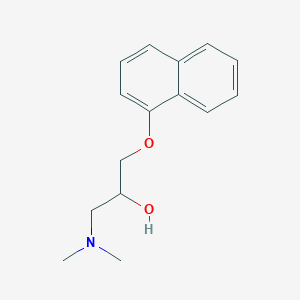

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
